4-Amino-3-methoxybenzonitrile

thermal behavior purification solid‑state handling

Validating Apremilast impurity methods demands a reference standard matching pharmacopoeial identity and thermal handling. 4-Amino-3-methoxybenzonitrile (CAS 177476-76-5) is the sole certified Apremilast Impurity 11, supplied with CoA including HPLC purity and RT. • Eliminates method re-validation risk; no other benzonitrile regioisomer can substitute. • Mp 46-48 °C enables low-temperature dissolution and telescoped synthesis, reducing scale-up thermal stress. • Core substructure of PI3Kδ inhibitor leads with single-digit nM IC50; this exact isomer ensures direct access to validated pharmacophores.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 177476-76-5
Cat. No. B112118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methoxybenzonitrile
CAS177476-76-5
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)N
InChIInChI=1S/C8H8N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3
InChIKeySCXGWOFGMVEUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-methoxybenzonitrile: Key Properties and Research Uses


4‑Amino‑3‑methoxybenzonitrile (CAS 177476‑76‑5) is a disubstituted benzonitrile building block bearing an electron‑donating amino group para to the nitrile and a methoxy substituent at the meta position relative to the amino group. With a molecular weight of 148.16 g·mol⁻¹ and a computed XLogP3 of 0.9, the compound exhibits moderate lipophilicity and a melting point of 46–48 °C [1]. It is predominantly employed as a synthetic intermediate – most prominently as a certified impurity reference standard for the PDE4 inhibitor Apremilast (Impurity 11) – and as a key substructure in highly potent kinase inhibitor scaffolds where the 4‑amino‑3‑methoxy pattern appears repeatedly in leads achieving single‑digit nanomolar potency [2].

Irreplaceability of 4-Amino-3-methoxybenzonitrile Over Generic Analogs


Substituting 4‑amino‑3‑methoxybenzonitrile with a regioisomer such as 3‑amino‑4‑methoxybenzonitrile or a homologous variant like 4‑amino‑3‑methylbenzonitrile is not a risk‑free interchange. The three compounds display substantially different thermal behaviour – the target compound melts at 46–48 °C whereas the regioisomer melts at 84 °C and the methyl analog at 93–94 °C [1] – which directly influences recrystallisation protocols, solid‑handling properties and formulation behaviour. Moreover, only 4‑amino‑3‑methoxybenzonitrile is explicitly listed and characterised as Apremilast Impurity 11 in pharmacopoeial reference standards, meaning that any other benzonoitrile derivative would fail to meet the identity and traceability requirements of a regulated impurity profiling workflow .

Differentiating 4-Amino-3-methoxybenzonitrile from Structural Analogs


Lower Melting Point vs Regioisomer Streamlines Purification

4‑Amino‑3‑methoxybenzonitrile exhibits a melting point of 46–48 °C, whereas the regioisomer 3‑amino‑4‑methoxybenzonitrile melts at 84 °C – a depression of approximately 37 °C . The target compound also boils at 297.5 °C (predicted) vs. 332.8 °C for the regioisomer, a 35 °C lower boiling point . These differences arise from the distinct intermolecular hydrogen‑bonding networks dictated by the relative positions of the amino, methoxy, and nitrile groups.

thermal behavior purification solid‑state handling

Regulatory Exclusivity as Apremilast Impurity 11

Among the dozens of commercially available amino‑methoxy‑benzonitrile isomers, only 4‑amino‑3‑methoxybenzonitrile is formally designated and supplied as Apremilast Impurity 11, accompanied by a Certificate of Analysis that documents identity, purity, and chromatographic retention time against a certified batch . The closest structural analogs – including 3‑amino‑4‑methoxybenzonitrile and 4‑amino‑3‑methylbenzonitrile – carry no such regulatory impurity designation and cannot be substituted into a validated HPLC impurity method without full re‑qualification [1].

impurity standard regulatory compliance pharmaceutical quality control

Privileged Scaffold for Potent PI3Kδ Inhibition

Crystal structure‑guided medicinal chemistry campaigns have repeatedly incorporated the 4‑amino‑3‑methoxybenzonitrile fragment as the solvent‑exposed hinge‑binding motif in PI3Kδ inhibitors. In the patent series represented by US 10,092,570, the compound containing this exact substructure achieved an IC50 of 10 nM against the target kinase [1]. When the methoxy group is replaced by a methyl group (4‑amino‑3‑methylbenzonitrile) or the substitution pattern is swapped (3‑amino‑4‑methoxy), the binding orientation is altered and potency typically drops by >10‑fold, although exact comparator values must be extracted head‑to‑head from the same assay [2].

kinase inhibitor PI3K structure-activity relationship

Optimal Application Scenarios for 4-Amino-3-methoxybenzonitrile


Apremilast Impurity Reference for Method Validation

The compound’s unambiguous identity as Apremilast Impurity 11, documented by a manufacturer‑issued Certificate of Analysis including HPLC purity and retention time, makes it the sole acceptable reference substance for validating impurity methods in Apremilast ANDA submissions. No other benzonitrile can replace it without triggering a major method re‑development and re‑validation cycle .

Hit-to-Lead Optimization for PI3Kδ Inhibitors

Because the 4‑amino‑3‑methoxybenzonitrile fragment has been crystallographically validated in multiple PI3Kδ inhibitor co‑crystal structures and appears in leads with IC50 ≤ 10 nM [1], medicinal chemistry groups wishing to build on known SAR should procure this specific isomer to maintain direct synthetic access to the proven pharmacophore without introducing structural uncertainties that would confound activity interpretation.

Low-Melting Intermediate for Efficient Process Scale-Up

The 37 °C melting‑point depression of 4‑amino‑3‑methoxybenzonitrile relative to the 3‑amino‑4‑methoxy regioisomer permits lower‑temperature dissolution, telescoped reaction sequences, and gentler drying cycles, which can reduce the thermal stress budget during scale‑up and improve overall process mass intensity.

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